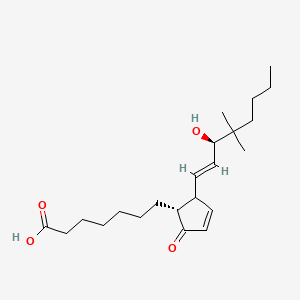

16,16-Dimethyl prostaglandin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H36O4 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17?,18-,20-/m1/s1 |

InChI Key |

CTQQHQGBBMYJPT-SDAZVVQKSA-N |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/C1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 16,16-Dimethyl Prostaglandin A1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1, belonging to the class of cyclopentenone prostaglandins (B1171923) (cyPGs). This guide provides a comprehensive overview of its mechanism of action, focusing on its anti-proliferative, antiviral, and anti-inflammatory properties. dmPGA1 exerts its effects through a multi-faceted approach, including the inhibition of DNA synthesis, modulation of key inflammatory signaling pathways such as NF-κB, and induction of cell cycle arrest and apoptosis. While it shares structural similarities with other prostaglandins that interact with specific G-protein coupled receptors, a significant part of its biological activity is attributed to its α,β-unsaturated carbonyl group, which can react with cellular nucleophiles via Michael addition. This technical guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Core Mechanisms of Action

16,16-Dimethyl prostaglandin A1 is a synthetic analog of Prostaglandin A1 (PGA1) and is characterized by its resistance to metabolic degradation, which prolongs its biological activity. Its primary mechanisms of action include the inhibition of DNA synthesis in cancer cells and the suppression of viral replication.[1] These effects are mediated through a combination of receptor-dependent and independent pathways.

Anti-proliferative and Pro-apoptotic Effects

The pro-apoptotic activity of cyPGs is often mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS) and the activation of caspases.

Antiviral Activity

dmPGA1 exhibits significant antiviral activity against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1) at concentrations that do not harm host cells.[3] The antiviral mechanism is thought to involve the inhibition of viral protein synthesis.[4]

| Antiviral Activity of this compound | |

| Virus | ID50 (µg/mL) |

| HSV-1 (Vero cells) | 3.8 - 5.6 |

| HSV-1 (Human foreskin fibroblasts) | 4.6 - 7.3 |

| HSV-2 (Vero cells) | 3.8 - 4.5 |

| HSV-2 (Human foreskin fibroblasts) | 5.7 |

| HIV-1 (acutely infected T cells) | 2.5 |

| HIV-1 (chronically infected macrophages) | 5.2 |

| Data sourced from Hughes-Fulford et al., 1992.[3] |

Signaling Pathways Modulated by this compound

The biological effects of dmPGA1 are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Pathway

A central mechanism of action for cyclopentenone prostaglandins, including PGA1 and likely dmPGA1, is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is a critical regulator of inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, viral proteins), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

PGA1 has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[5] This effect is dependent on the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Interaction with Prostanoid Receptors

While a significant portion of dmPGA1's activity is receptor-independent, its structural similarity to other prostaglandins suggests potential interactions with prostanoid receptors, which are G-protein coupled receptors. The binding affinities of the closely related 16,16-dimethyl-PGE2 for various mouse prostanoid receptors have been determined, providing a strong indication of potential targets for dmPGA1.

| Ligand | Receptor | Ki (nM) |

| 16,16-dimethyl-PGE2 | EP1 | >10000 |

| EP2 | 34 | |

| EP3 | 1.9 | |

| EP4 | 20 | |

| DP | >10000 | |

| FP | 210 | |

| IP | >10000 | |

| TP | >10000 | |

| Data for 16,16-dimethyl-PGE2 from Kiriyama et al., 1997.[7] |

The low nanomolar affinity of 16,16-dimethyl-PGE2 for EP2, EP3, and EP4 receptors suggests that dmPGA1 may also interact with these receptors to modulate intracellular signaling, such as cyclic AMP (cAMP) levels.

Potential Modulation of PPARγ, MAPK, and JAK/STAT Pathways

As a cyclopentenone prostaglandin, dmPGA1 is also a potential ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation. Activation of PPARγ can lead to the transrepression of pro-inflammatory genes.

Furthermore, prostaglandins are known to influence the activity of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are critical for cell proliferation, differentiation, and survival. However, direct quantitative data on the effects of dmPGA1 on these specific pathways are currently limited.

Receptor-Independent Mechanism: Michael Addition

A key feature of cyclopentenone prostaglandins is the presence of an electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring. This reactive center allows these molecules to form covalent adducts with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, through a process called Michael addition. This receptor-independent mechanism is thought to be a major contributor to their biological activities, including the inhibition of NF-κB and the induction of heat shock proteins.

Figure 2: Receptor-independent mechanism of action via Michael addition.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of cyclopentenone prostaglandin mechanisms.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of dmPGA1 on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: Human cell lines (e.g., HEK293T, HeLa) are cultured under standard conditions. Cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

-

Treatment: After 24 hours, cells are pre-treated with various concentrations of dmPGA1 for a specified time (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA), for 6-8 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The percentage of inhibition by dmPGA1 is calculated relative to the stimulated control.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of dmPGA1 on the viability of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., B16 melanoma, Lewis lung carcinoma) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of dmPGA1 for 24, 48, or 72 hours.

-

MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of dmPGA1 on cell cycle progression.

Methodology:

-

Cell Treatment: Cells are treated with dmPGA1 at a specific concentration (e.g., IC50 value) for 24 or 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Antiviral Assay (HIV-1 p24 Antigen Assay)

Objective: To quantify the inhibitory effect of dmPGA1 on HIV-1 replication.

Methodology:

-

Cell Infection: Target cells (e.g., T-cell lines or peripheral blood mononuclear cells) are infected with a known amount of HIV-1.

-

Treatment: Immediately after infection, cells are treated with various concentrations of dmPGA1.

-

Culture and Sampling: The infected and treated cells are cultured for several days, with supernatant samples collected at different time points.

-

p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatants is quantified using a commercial p24 antigen ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The reduction in p24 production in dmPGA1-treated cultures compared to untreated controls is calculated to determine the ID50.

Conclusion

This compound is a potent bioactive lipid with a complex mechanism of action that encompasses both receptor-dependent and independent pathways. Its ability to inhibit DNA synthesis, suppress viral replication, and modulate key inflammatory signaling pathways like NF-κB underscores its therapeutic potential. The presence of the electrophilic center in its cyclopentenone ring, enabling Michael addition reactions with cellular proteins, is a critical feature that distinguishes its mode of action from that of classical prostanoids. Further research is warranted to fully elucidate the specific molecular targets of dmPGA1 and to translate its promising preclinical activities into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic utility of this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of B-16 melanoma growth in vitro by prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Dose dependent inhibition of B-16 melanoma growth in vivo by a synthetic analogue of PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 16,16-Dimethyl Prostaglandin A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 16,16-Dimethyl Prostaglandin (B15479496) A1 (16,16-dimethyl PGA1), a synthetic analog of the naturally occurring Prostaglandin A1. Due to its metabolic stability conferred by the gem-dimethyl group at the C-16 position, this compound has been a subject of interest in medicinal chemistry. This document outlines the core synthetic strategies, details key experimental protocols, and presents relevant data in a structured format.

Core Synthetic Strategy: A Convergent Approach

The total synthesis of 16,16-Dimethyl Prostaglandin A1 typically follows a convergent strategy, which involves the synthesis of two key fragments: the cyclopentenone core (α-chain precursor) and the ω-chain containing the characteristic 16,16-dimethyl group. These fragments are then coupled, followed by functional group manipulations to yield the final product. A common and well-established approach for prostaglandin synthesis is the Corey lactone route, which provides a versatile and stereocontrolled entry into various prostaglandin analogs.

A plausible and efficient synthetic route for this compound involves the initial synthesis of a more stable precursor, 16,16-Dimethyl Prostaglandin E1 (16,16-dimethyl PGE1), followed by a controlled dehydration reaction to introduce the α,β-unsaturated ketone characteristic of the PGA series.

Synthesis of the ω-Chain Precursor

The synthesis of the ω-chain is a critical step, as it introduces the 16,16-dimethyl functionality. A common method involves the alkylation of a suitable precursor.

Experimental Protocol: Synthesis of the 16,16-Dimethylated ω-Chain

A representative protocol for the synthesis of a key intermediate for the ω-chain is outlined below. This involves the creation of a phosphonate (B1237965) reagent which can then be used in a Horner-Wadsworth-Emmons reaction.

Step 1: Synthesis of 3,3-Dimethyl-2-oxoheptylphosphonate

-

Preparation of 3,3-dimethyl-2-heptanone: To a solution of 3,3-dimethyl-2-butanone in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF), add a strong base like lithium diisopropylamide (LDA) at -78 °C to generate the enolate. Subsequently, add n-propyl iodide and allow the reaction to warm to room temperature. After aqueous workup and purification by distillation, 3,3-dimethyl-2-heptanone is obtained.

-

α-Bromination: The resulting ketone is then subjected to α-bromination using a reagent like pyridinium (B92312) tribromide in THF to yield 1-bromo-3,3-dimethyl-2-heptanone.

-

Arbuzov Reaction: The α-bromo ketone is then reacted with triethyl phosphite (B83602) at elevated temperature (e.g., 120-140 °C) to afford diethyl (3,3-dimethyl-2-oxoheptyl)phosphonate. The product is purified by vacuum distillation.

Assembly of the Prostaglandin Skeleton

The synthesized ω-chain phosphonate is then coupled with a protected Corey lactone derivative to construct the full prostaglandin skeleton.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Preparation of the Ylide: The diethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethoxyethane (DME) at room temperature to generate the corresponding phosphonate carbanion (ylide).

-

Reaction with the Aldehyde: The protected Corey lactone diol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation. The resulting aldehyde is then added to the solution of the ylide at low temperature (e.g., -78 °C), and the reaction is allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product, a protected 16,16-dimethylated prostaglandin E-series precursor, is extracted with an organic solvent and purified by column chromatography.

Conversion to this compound

The final step in the synthesis is the conversion of the PGE1 analog to the PGA1 analog. This is typically achieved through a dehydration reaction, which eliminates the hydroxyl group at C-11 to form a double bond in the cyclopentenone ring.

Experimental Protocol: Dehydration of 16,16-Dimethyl PGE1

-

Acid-Catalyzed Dehydration: The protected 16,16-dimethyl PGE1 precursor is treated with a mild acid, such as a solution of acetic acid in a mixture of water and THF. The reaction is typically stirred at room temperature for several hours.

-

Deprotection and Purification: The protecting groups on the hydroxyl functions are then removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for silyl (B83357) ethers). The final product, this compound, is purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Alkylation | LDA, n-propyl iodide | 75-85 |

| 2 | α-Bromination | Pyridinium tribromide | 80-90 |

| 3 | Arbuzov Reaction | Triethyl phosphite | 70-80 |

| 4 | Horner-Wadsworth-Emmons | NaH, Protected Corey aldehyde | 60-75 |

| 5 | Dehydration & Deprotection | Acetic acid, water, THF | 50-65 |

Visualizing the Synthesis Pathway

To better illustrate the logical flow of the synthesis, the following diagrams are provided.

This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers should consult the primary literature for more detailed experimental conditions and characterization data. The flexibility of the Corey lactone route allows for the synthesis of a wide range of prostaglandin analogs, and the principles outlined here can be adapted for the preparation of other novel derivatives for drug discovery and development.

An In-depth Technical Guide to the Biological Activity of 16,16-Dimethyl Prostaglandin A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1, engineered for increased metabolic stability. This modification enhances its biological half-life, making it a subject of significant interest for its therapeutic potential. This document provides a comprehensive overview of the known biological activities of 16,16-Dimethyl PGA1, with a primary focus on its antiviral and anticancer properties. It includes a compilation of quantitative data from key studies, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Core Biological Activities

16,16-Dimethyl PGA1 has demonstrated notable efficacy in two primary areas of research: virology and oncology. Its mechanisms of action are rooted in its ability to modulate cellular processes, including DNA synthesis and key signaling cascades.

Antiviral Activity

16,16-Dimethyl PGA1 has been shown to inhibit the replication of both DNA and RNA viruses. Notably, it is effective against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1][2][3] The antiviral effect is achieved at concentrations that do not harm the host cells, indicating a favorable therapeutic window.[1][2]

Anticancer Activity

This prostaglandin analog can suppress DNA synthesis in various cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma cells.[3] The antiproliferative effects of cyclopentenone prostaglandins, such as 16,16-Dimethyl PGA1, are linked to their ability to induce cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of 16,16-Dimethyl prostaglandin A1 from published studies.

Table 1: Antiviral Activity of this compound

| Virus Strain | Cell Line | 50% Inhibitory Concentration (IC50) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero cells | 3.8 - 5.6 µg/mL | [1] |

| Herpes Simplex Virus Type 1 (HSV-1) | Human foreskin fibroblasts | 4.6 - 7.3 µg/mL | [1] |

| Herpes Simplex Virus Type 2 (HSV-2) | Vero cells | 3.8 - 4.5 µg/mL | [1] |

| Herpes Simplex Virus Type 2 (HSV-2) | Human foreskin fibroblasts | 5.7 µg/mL | [1] |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Acutely infected T cells (VB line) | 2.5 µg/mL | [1] |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Chronically infected macrophages | 5.2 µg/mL | [1] |

Signaling Pathways

The biological effects of 16,16-Dimethyl PGA1 are mediated through its interaction with cellular signaling pathways. As a cyclopentenone prostaglandin, its activities are closely related to the modulation of inflammatory and cell cycle pathways.

NF-κB Signaling Pathway

Prostaglandin A1, a close structural relative of 16,16-Dimethyl PGA1, has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition is thought to occur through the prevention of IκB-α phosphorylation and subsequent degradation, which is a critical step for NF-κB activation.[4][5] The reactive cyclopentenone ring is essential for this activity.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound. These protocols are based on the descriptions provided in the referenced publications.

Antiviral Assays

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Culture: Vero cells or human foreskin fibroblasts are grown to confluency in 24-well plates in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After infection, the virus-containing medium is removed, and the cells are overlaid with fresh medium containing various concentrations of 16,16-Dimethyl PGA1. A control group with no drug is also included.

-

Plaque Formation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques.

-

Staining and Counting: The cell monolayers are fixed with methanol (B129727) and stained with a crystal violet solution. The number of plaques in each well is then counted, and the IC50 is calculated by comparing the plaque numbers in the treated wells to the control wells.

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

-

Cell Culture and Infection: Acutely infected T cells (e.g., VB cell line) or chronically infected macrophages are cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Treatment: The infected cells are treated with various concentrations of 16,16-Dimethyl PGA1.

-

Sample Collection: Supernatants from the cell cultures are collected at specific time points post-treatment.

-

p24 Measurement: The concentration of p24 antigen in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 is determined by the concentration of 16,16-Dimethyl PGA1 that reduces the p24 antigen production by 50% compared to the untreated control.

Anticancer Assays

This assay measures the effect of a compound on the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

-

Cell Culture: Lewis lung carcinoma or B16 amelanotic melanoma cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of 16,16-Dimethyl PGA1 for a specified period.

-

Radiolabeling: [³H]thymidine is added to the culture medium, and the cells are incubated for a further period to allow for its incorporation into the DNA of proliferating cells.

-

Harvesting and Measurement: The cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition of DNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Conclusion

This compound is a promising synthetic prostaglandin analog with demonstrated antiviral and anticancer activities. Its enhanced stability makes it a more viable candidate for therapeutic development compared to its naturally occurring counterpart. The primary mechanism of action appears to be the inhibition of DNA synthesis and the modulation of key inflammatory signaling pathways such as NF-κB. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in in vivo models. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 16,16-Dimethyl Prostaglandin A1: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,16-Dimethyl prostaglandin (B15479496) A1 (16,16-dmPGA1), a synthetic analog of the naturally occurring prostaglandin A1. Prostaglandins (B1171923), a class of lipid compounds, are known for their diverse physiological effects. The modification at the C-16 position in 16,16-dmPGA1 confers increased metabolic stability, making it a subject of research interest for its potential therapeutic applications. This document details the discovery and history of this compound, its key biological activities including inhibition of DNA synthesis in tumor cells and antiviral effects, and the associated signaling pathways. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms of action.

Discovery and History

The journey of 16,16-Dimethyl prostaglandin A1 is rooted in the broader history of prostaglandin research, which began in the 1930s with the discovery of biologically active substances in human seminal fluid. The isolation and structural elucidation of various prostaglandins in the following decades paved the way for the synthesis of numerous analogs. The primary motivation for creating synthetic prostaglandin analogs was to enhance metabolic stability and to investigate the structure-activity relationships that govern their diverse biological effects.

The development of 16,16-dimethyl analogs of prostaglandins was a significant step in this direction. The addition of two methyl groups at the C-16 position protects the C-15 hydroxyl group from enzymatic oxidation, a primary route of inactivation for natural prostaglandins. This structural modification results in a longer biological half-life and, in many cases, enhanced potency.

Chemical Properties

| Property | Value |

| IUPAC Name | 7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-en-1-yl]-5-oxo-cyclopent-3-en-1-yl]heptanoic acid |

| Molecular Formula | C22H36O4 |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 41692-24-4 |

| Appearance | Not specified in literature |

| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) |

Biological Activity and Mechanisms of Action

This compound exhibits two primary, well-documented biological activities: the inhibition of DNA synthesis in tumor cells and the inhibition of viral replication.

Inhibition of Tumor Cell DNA Synthesis

Research has demonstrated that this compound can inhibit DNA synthesis in various cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma.[1] While the precise inhibitory concentrations for these specific cell lines are not detailed in the available abstracts, the effect is a hallmark of this compound's anti-proliferative potential.

The proposed mechanism for the anti-proliferative effects of cyclopentenone prostaglandins, a class to which 16,16-Dimethyl PGA1 belongs, involves the induction of cell cycle arrest. This is thought to be mediated, in part, by the induction of cyclin-dependent kinase inhibitors like p21 and a reduction in the levels of cyclins such as cyclin E.

Antiviral Activity

This compound has been shown to possess broad-spectrum antiviral activity, notably against Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV-1).[2][3][4]

| Virus | Cell Line | IC50 / ID50 | Reference |

| HSV-1 (various strains) | Vero cells | 3.8 - 5.6 µg/mL | [2][3] |

| HSV-1 (various strains) | Human foreskin fibroblasts | 4.6 - 7.3 µg/mL | [2][3] |

| HSV-2 (two strains) | Vero cells | 3.8 - 4.5 µg/mL | [2][3] |

| HSV-2 | Human foreskin fibroblasts | 5.7 µg/mL | [2][3] |

| HIV-1 | Acutely infected T cells (VB line) | 2.5 µg/mL | [2][3] |

| HIV-1 | Chronically infected macrophages | 5.2 µg/mL | [2][3] |

The antiviral mechanism of cyclopentenone prostaglandins is believed to be multifactorial and cell-mediated. A key aspect of this mechanism is the induction of Heat Shock Protein 70 (HSP70). The α,β-unsaturated carbonyl group in the cyclopentenone ring is thought to activate the Heat Shock Transcription Factor 1 (HSF1), leading to the transcription of HSP70. Elevated levels of HSP70 can interfere with viral protein synthesis.

Furthermore, cyclopentenone prostaglandins have been shown to inhibit the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that is crucial for the expression of many pro-inflammatory cytokines and is also utilized by some viruses for their own replication. The inhibition of NF-κB can therefore create an intracellular environment that is less conducive to viral propagation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for this compound.

Inhibition of Tumor Cell DNA Synthesis (Based on Honn et al.)

Objective: To determine the effect of this compound on the rate of DNA synthesis in tumor cells.

Materials:

-

Lewis lung carcinoma or B16 amelanotic melanoma cells

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

This compound (stock solution in ethanol or DMSO)

-

[³H]Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Seed tumor cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Add [³H]Thymidine to each well at a final concentration of 1 µCi/mL.

-

Incubate for an additional 4 hours to allow for incorporation into newly synthesized DNA.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the precipitate with cold 5% TCA.

-

Solubilize the precipitate in 0.1 N NaOH.

-

Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The percentage of inhibition of DNA synthesis is calculated relative to the vehicle-treated control.

Antiviral Activity Assay (Based on Hughes-Fulford et al.)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HSV and HIV-1.

Materials for HSV Assay:

-

Vero cells or human foreskin fibroblasts

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Complete cell culture medium

-

This compound

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

Procedure for HSV Plaque Reduction Assay:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the confluent cell monolayers with the different concentrations of the compound for 2 hours.

-

Infect the cells with a known titer of HSV (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

Overlay the cells with methylcellulose medium containing the respective concentrations of this compound.

-

Incubate the plates for 2-3 days until viral plaques are visible.

-

Fix the cells with methanol (B129727) and stain with crystal violet.

-

Count the number of plaques in each well.

-

The IC50 is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control.

Materials for HIV-1 Assay:

-

Acutely infected T cells (e.g., VB line) or chronically infected macrophages

-

Human Immunodeficiency Virus (HIV-1)

-

Complete cell culture medium

-

This compound

-

p24 antigen ELISA kit

Procedure for HIV-1 p24 Antigen Assay:

-

Culture the infected cells in the presence of serial dilutions of this compound.

-

Collect the cell culture supernatant at specific time points (e.g., day 3, 5, and 7 post-treatment).

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

The IC50 is the concentration of the compound that reduces the production of p24 antigen by 50% compared to the untreated control.

Conclusion and Future Directions

This compound is a synthetic prostaglandin analog with demonstrated anti-proliferative and antiviral properties. Its enhanced metabolic stability compared to natural prostaglandins makes it a valuable tool for in vitro and in vivo research. The proposed mechanisms of action, involving the induction of HSP70 and inhibition of NF-κB, align with the known biological activities of cyclopentenone prostaglandins.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This could include:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and viral infections.

-

Mechanism of action studies: Further delineating the specific molecular targets and signaling pathways modulated by this compound in different cell types.

-

Structure-activity relationship studies: Synthesizing and evaluating further analogs to optimize potency and selectivity for specific therapeutic applications.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the discovery, history, and biological activity of this compound, and it is hoped that it will stimulate further investigation into this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Unveiling the Receptor Affinity of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). While its biological activities, including the inhibition of DNA synthesis in tumor cells and antiviral effects, are documented, a comprehensive public database of its receptor binding affinities across the prostanoid receptor family is notably absent from the current scientific literature.[1][2] This guide provides a detailed overview of the known biological functions of 16,16-dimethyl PGA1, contextualizes its potential receptor interactions through data on related compounds, and furnishes a standardized experimental protocol for determining such binding affinities.

Introduction to 16,16-Dimethyl Prostaglandin A1

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects.[3] this compound is a synthetic derivative of PGA1, characterized by the presence of two methyl groups at the C-16 position. This structural modification is intended to increase the metabolic stability of the molecule.[1] The primary reported biological activities of 16,16-dimethyl PGA1 include the inhibition of DNA synthesis in various cancer cell lines and the suppression of viral replication for viruses such as HSV and HIV-1.[1][2]

Receptor Binding Affinity of Prostaglandin Analogs

Prostaglandin A1 (PGA1): PGA1 has been shown to have anti-inflammatory and antiviral properties.[3] Some studies suggest that PGA1 and its metabolites may exert their effects through mechanisms that are independent of the classical cell surface prostanoid receptors, potentially involving intracellular targets.

16,16-Dimethyl Prostaglandin E2 (di-Me-PGE2): In contrast to the lack of data for di-Me-PGA1, the binding affinities for the structurally related 16,16-dimethyl PGE2 have been characterized. This analog is known to be a potent agonist at most EP receptor subtypes, with a reported Kₐ of approximately 1 nM for the EP2 receptor.[4] This demonstrates that the 16,16-dimethyl modification is compatible with high-affinity binding to prostanoid receptors.

The following table summarizes the available binding data for related prostaglandin compounds to provide a comparative context.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ/Kₐ in nM) | Reference |

| 16,16-Dimethyl PGE₂ | EP₂ | ~1 | [4] |

| 16,16-Dimethyl PGE₂ | EP₃ | 0.6 - 3.7 | [5] |

| PGE₂ | EP₁, EP₂, EP₃, EP₄ | High Affinity (Sub-nanomolar to low nanomolar) | [5] |

| PGF₂α | FP | 3 - 4 | [5] |

Experimental Protocol: Radioligand Binding Assay for Prostanoid Receptors

To determine the binding affinity of this compound for various prostanoid receptors, a competitive radioligand binding assay is the standard method.[6][7]

Objective: To determine the inhibition constant (Kᵢ) of 16,16-dimethyl PGA1 for a specific prostanoid receptor subtype.

Materials:

-

Cell membranes expressing the target human prostanoid receptor (e.g., EP₁, EP₂, EP₃, EP₄, DP₁, FP, IP, TP).

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]-PGE₂ for EP receptors).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes containing the receptor of interest on ice and resuspend them in the assay buffer to a predetermined optimal concentration.

-

Assay Setup: In a 96-well microplate, add the following components in order:

-

Assay buffer.

-

A range of concentrations of unlabeled this compound (the competitor).

-

A fixed concentration of the specific radioligand.

-

The cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

The data will be plotted as the percentage of specific binding of the radioligand versus the log concentration of 16,16-dimethyl PGA1.

-

The IC₅₀ value (the concentration of 16,16-dimethyl PGA1 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:

-

[L] is the concentration of the radioligand used.

-

Kₐ is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Generic Prostaglandin Receptor Signaling Pathway

Caption: A generalized signaling pathway for prostaglandin E2 (PGE2) acting through a G-protein coupled receptor (GPCR).

Radioligand Binding Assay Workflow

Caption: Workflow diagram for a competitive radioligand binding assay.

Conclusion

While this compound exhibits interesting biological activities, its specific interactions with the prostanoid receptor family remain to be fully elucidated. The lack of publicly available binding affinity data necessitates further research to characterize its pharmacological profile. The experimental protocol outlined in this guide provides a standardized approach for researchers to determine the binding affinities of 16,16-dimethyl PGA1 and other novel prostaglandin analogs, which is a critical step in understanding their mechanism of action and potential for therapeutic development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Vitro Effects of 16,16-Dimethyl Prostaglandin A1 on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1, a member of the cyclopentenone prostaglandin family known to exhibit a range of biological activities, including anti-viral and anti-proliferative effects. This document provides a comprehensive overview of the known in vitro effects of dmPGA1 and related A-series prostaglandins (B1171923) on various cell lines. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, virology, and drug development.

Anti-proliferative and Cytotoxic Effects

Table 1: Summary of Anti-proliferative and Anti-viral Effects of 16,16-Dimethyl Prostaglandin A1 and Related Prostaglandins

| Compound | Cell Line(s) | Effect | Quantitative Data (IC50) |

| This compound | Lewis Lung Carcinoma, B16 Amelanotic Melanoma | Inhibition of DNA synthesis | Not specified[1] |

| This compound | Vero, Human Foreskin Fibroblasts (HSV-1, HSV-2) | Inhibition of viral replication | 3.8-7.3 µg/mL[2] |

| This compound | VB T-cells, Macrophages (HIV-1) | Inhibition of viral replication | 2.5 µg/mL (VB T-cells), 5.2 µg/mL (Macrophages)[2] |

| Prostaglandin A1 (PGA1) | S-49 cyc- cells | G1/S phase cell cycle arrest | Not specified |

| Prostaglandin A1 (PGA1) | Vascular Smooth Muscle Cells | Inhibition of DNA synthesis | Not specified |

| Prostaglandin A2 (PGA2) | HCT116 | Induction of p53-dependent apoptosis | Not specified |

| Potent PGA1 Analogs | A172 Human Glioma | G1 phase cell cycle arrest | Not specified |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Prostaglandins of the A-series, including dmPGA1, primarily exert their anti-proliferative effects by inducing cell cycle arrest at the G1/S transition and, in some contexts, by promoting apoptosis.

G1/S Phase Cell Cycle Arrest

The arrest of the cell cycle at the G1/S checkpoint is a key mechanism of action for A-series prostaglandins. This is often mediated through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. Studies on analogs have shown that potent derivatives of PGA1 can induce the expression of the CDK inhibitor p21. The upregulation of p21 leads to the inhibition of cyclin E-CDK2 and cyclin A-CDK2 complexes, which are crucial for the progression from G1 to S phase. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and halting cell cycle progression.

Induction of Apoptosis

In certain cell types, such as the HCT116 colon cancer cell line, prostaglandin A2 has been shown to induce apoptosis in a p53-dependent manner. This suggests that for some cellular contexts, A-series prostaglandins can activate intrinsic cell death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic and anti-proliferative effects of dmPGA1 and to calculate IC50 values.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of dmPGA1 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to determine the effect of dmPGA1 on cell cycle distribution.

-

Cell Treatment: Culture cells in 6-well plates and treat with dmPGA1 at the desired concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with dmPGA1 for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound demonstrates significant in vitro anti-proliferative and anti-viral activities. Its primary mechanism of anti-cancer action appears to be the induction of G1/S phase cell cycle arrest, mediated by the upregulation of the CDK inhibitor p21 and subsequent inhibition of cyclin E/A-CDK2 complexes. Further research is warranted to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to fully elucidate its potential as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

16,16-Dimethyl Prostaglandin A1: A Potent Inhibitor of DNA Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1 that has demonstrated significant potential as an inhibitor of DNA synthesis in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the action of di-Me-PGA1 as a DNA synthesis inhibitor. The primary mechanism of action involves the arrest of the cell cycle at the G1/S phase transition, mediated by the modulation of key cell cycle regulatory proteins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. Certain prostaglandins, particularly those of the A-series, have been shown to possess antiproliferative and pro-apoptotic properties, making them attractive candidates for cancer therapeutic development. 16,16-Dimethyl prostaglandin A1 is a chemically stable analog of prostaglandin A1, designed to resist rapid metabolic inactivation, thereby enhancing its biological activity. Early studies have identified its ability to inhibit DNA synthesis in malignant cell lines, suggesting its potential as an anticancer agent.[1] This guide delves into the specifics of this inhibitory activity, providing quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Quantitative Data on DNA Synthesis Inhibition

| Cell Line/Virus | Endpoint | ID50 (µg/mL) | Reference |

| Vero Cells (HSV-1) | Viral Replication | 3.8 - 5.6 | Hughes-Fulford et al., 1992 |

| Human Foreskin Fibroblasts (HSV-1) | Viral Replication | 4.6 - 7.3 | Hughes-Fulford et al., 1992 |

| Acutely Infected T cells (HIV-1) | Viral Replication | 2.5 | Hughes-Fulford et al., 1992 |

It is important to note that these ID50 values reflect antiviral activity and not direct inhibition of cellular DNA synthesis. However, they provide a general indication of the concentration range at which this compound is biologically active.

Mechanism of Action: G1 Cell Cycle Arrest

The inhibition of DNA synthesis by prostaglandins of the A-series, including this compound, is primarily attributed to their ability to induce cell cycle arrest at the G1/S transition phase. This prevents cells from entering the S phase, during which DNA replication occurs. The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins, as elucidated through studies on the related compound, prostaglandin A2 (PGA2).

The proposed signaling pathway is as follows:

Caption: Signaling pathway of this compound induced G1 cell cycle arrest.

Key steps in the pathway:

-

Downregulation of Cyclin D1 and CDK4: Prostaglandin A compounds have been shown to decrease the expression of Cyclin D1 and its binding partner, cyclin-dependent kinase 4 (CDK4).

-

Upregulation of p21: These prostaglandins induce the expression of the cyclin-dependent kinase inhibitor p21.

-

Inhibition of Cyclin D1/CDK4 Complex: The upregulated p21 binds to and inhibits the activity of the Cyclin D1/CDK4 complex.

-

Hypophosphorylation of Retinoblastoma (Rb) protein: The inhibition of the Cyclin D1/CDK4 complex leads to the hypophosphorylation of the Retinoblastoma (Rb) protein.

-

Sequestration of E2F Transcription Factor: In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry.

-

G1 Phase Arrest: The inability to activate S-phase-promoting genes results in the arrest of the cell cycle at the G1 phase, thereby inhibiting DNA synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on DNA synthesis and cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Lewis lung carcinoma or B16 amelanotic melanoma cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the solvent at the same final concentration) should always be included.

DNA Synthesis Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Caption: Experimental workflow for the [³H]Thymidine incorporation assay.

Detailed Protocol:

-

Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for a period of 24 to 48 hours.

-

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4 to 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.

-

Washing: Wash the filter mats extensively with distilled water to remove unincorporated [³H]thymidine.

-

Drying: Dry the filter mats completely.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the rate of DNA synthesis. The results are typically expressed as a percentage of the control, and the IC50 value (the concentration that inhibits DNA synthesis by 50%) can be calculated.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: The data is typically displayed as a histogram, showing the number of cells versus fluorescence intensity. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak and a reduction in the S and G2/M peaks would indicate a G1 cell cycle arrest.

Conclusion

This compound is a potent inhibitor of DNA synthesis in cancer cells, primarily through the induction of G1 cell cycle arrest. The underlying mechanism is believed to involve the downregulation of Cyclin D1/CDK4 activity and the upregulation of the CDK inhibitor p21. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this and other similar compounds. For drug development professionals, the targeted action on the cell cycle machinery presents a promising avenue for the development of novel anticancer therapies. Further research is warranted to fully elucidate the signaling pathways and to determine the in vivo efficacy and safety of this compound.

References

Unveiling the Antiviral Potential of 16,16-Dimethyl Prostaglandin A1: A Technical Guide on its Efficacy Against HSV and HIV

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1), a synthetic analog of prostaglandin A1, against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative efficacy data, detailed experimental methodologies, and an exploration of the compound's mechanism of action.

Executive Summary

16,16-Dimethyl prostaglandin A1 has demonstrated significant inhibitory effects on the replication of both HSV and HIV-1 in vitro.[1][2] This broad-spectrum antiviral activity, coupled with a mechanism distinct from many current antiviral therapies, positions dmPGA1 as a compound of interest for further investigation in the development of novel therapeutic agents. This guide summarizes the key findings from foundational research, presenting the data in a structured format to facilitate analysis and future study design.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against various strains of HSV-1 and HSV-2, as well as against HIV-1 in different cellular contexts. The 50% inhibitory concentration (ID50) values are summarized below.

Table 1: Anti-Herpes Simplex Virus (HSV) Activity of this compound[1][2]

| Virus Strain | Cell Line | ID50 (µg/mL) |

| HSV-1 (Multiple Strains) | Vero Cells | 3.8 - 5.6 |

| HSV-1 (Multiple Strains) | Human Foreskin Fibroblasts | 4.6 - 7.3 |

| HSV-2 (Two Strains) | Vero Cells | 3.8 - 4.5 |

| HSV-2 | Human Foreskin Fibroblasts | 5.7 |

Table 2: Anti-Human Immunodeficiency Virus (HIV-1) Activity of this compound[1][2]

| Infection Model | Cell Line/Type | ID50 (µg/mL) |

| Acutely Infected | VB T cells | 2.5 |

| Chronically Infected | Macrophages | 5.2 |

Mechanism of Action: A Dual-Pronged Approach

The antiviral activity of cyclopentenone prostaglandins (B1171923), including dmPGA1, is believed to be multifactorial, primarily involving the induction of cellular stress responses and the modulation of key inflammatory signaling pathways.

A key mechanism is the induction of Heat Shock Protein 70 (HSP70). Cyclopentenone prostaglandins activate the Heat Shock Transcription Factor (HSF), leading to the synthesis of HSP70. This cellular stress response has been shown to selectively block the synthesis of viral proteins, thereby inhibiting viral replication.

Additionally, these prostaglandins can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for the expression of many pro-inflammatory genes and, in the case of HIV, for viral gene expression. By preventing the degradation of the NF-κB inhibitor, IκB-α, dmPGA1 can suppress this pathway.

References

The Cytoprotective Mechanisms of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1) is a synthetic analog of prostaglandin A1, belonging to the family of cyclopentenone prostaglandins (B1171923). These molecules are characterized by a reactive α,β-unsaturated carbonyl group in their cyclopentane (B165970) ring, which is central to their biological activities.[1] While prostaglandins are broadly known for their roles in inflammation and physiological homeostasis, dmPGA1 has garnered significant interest for its potent cytoprotective and antiviral properties. This technical guide provides an in-depth overview of the core mechanisms underlying the cytoprotective effects of dmPGA1, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Cytoprotective Mechanisms

The protective effects of 16,16-dimethyl prostaglandin A1 are not attributed to a single mode of action but rather to a coordinated activation of cellular stress response pathways. The two primary mechanisms are the induction of the Heat Shock Response and the activation of the Nrf2-antioxidant response element (ARE) pathway.

Induction of the Heat Shock Response

The Heat Shock Response (HSR) is a highly conserved cellular defense mechanism that protects cells from proteotoxic stress. This response is primarily mediated by Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is a latent monomer in the cytoplasm, complexed with chaperone proteins like HSP90.[2]

Upon exposure to stressors, including cyclopentenone prostaglandins like dmPGA1, HSF1 undergoes a conformational change, dissociates from its chaperone inhibitors, and trimerizes.[2][3] This active trimer then rapidly translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to the transcription and synthesis of Heat Shock Proteins (HSPs).[3][4] The most prominent of these is HSP70, a molecular chaperone that aids in the refolding of damaged proteins and prevents their aggregation, thereby preserving cellular function and promoting survival.

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is the master regulator of the cellular antioxidant defense system. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous ubiquitination and proteasomal degradation.[5][6]

This compound, as an electrophilic cyclopentenone prostaglandin, activates this pathway through direct interaction with Keap1. The α,β-unsaturated carbonyl group in the cyclopentenone ring of dmPGA1 acts as a Michael acceptor, leading to the covalent modification of specific cysteine residues on the Keap1 protein.[7] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.

Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] A key target gene is HMOX1, which encodes for Heme Oxygenase-1 (HO-1), also known as Heat Shock Protein 32 (HSP32). HO-1 is a critical enzyme that catabolizes pro-oxidant heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties.[6][8]

Quantitative Data on Cytoprotective Effects

The cytoprotective efficacy of this compound has been quantified primarily through its antiviral activity, which serves as a functional measure of its ability to protect cells from virus-induced pathology and replication.

| Compound | Effect | Model System | Concentration / Dose | Result | Reference |

| 16,16-Dimethyl PGA1 | Antiviral (HSV-1) | Vero Cells | 3.8 - 5.6 µg/ml | 50% Inhibitory Concentration (ID50) | [4][9] |

| 16,16-Dimethyl PGA1 | Antiviral (HSV-1) | Human Foreskin Fibroblasts | 4.6 - 7.3 µg/ml | 50% Inhibitory Concentration (ID50) | [4][9] |

| 16,16-Dimethyl PGA1 | Antiviral (HSV-2) | Vero Cells | 3.8 - 4.5 µg/ml | 50% Inhibitory Concentration (ID50) | [4][9] |

| 16,16-Dimethyl PGA1 | Antiviral (HIV-1) | Acutely Infected T Cells (VB line) | 2.5 µg/ml | 50% Inhibitory Concentration (ID50) | [4][9] |

| 16,16-Dimethyl PGA1 | Antiviral (HIV-1) | Chronically Infected Macrophages | 5.2 µg/ml | 50% Inhibitory Concentration (ID50) | [4][9] |

Table 1: Antiviral Activity of this compound.

Data on the induction of specific heat shock proteins by the closely related Prostaglandin A1 further quantifies the underlying cytoprotective mechanisms.

| Compound | Effect | Model System | Concentration | Result | Reference |

| Prostaglandin A1 | HSP72 Induction | Adult Rat Cardiac Myocytes | 10 µg/ml | 2.9-fold increase | [1] |

| Prostaglandin A1 | HSP72 Induction | Adult Rat Cardiac Myocytes | 20 µg/ml | 5.6-fold increase | [1] |

| Prostaglandin A1 | HSP32 (HO-1) Induction | Adult Rat Cardiac Myocytes | 4 µg/ml | Marked increase | [1] |

Table 2: Heat Shock Protein Induction by Prostaglandin A1.

Signaling Pathway Visualizations

To elucidate the complex interactions within the cell upon treatment with this compound, the following diagrams illustrate the key signaling cascades.

Caption: Activation of the Heat Shock Response by dmPGA1.

Caption: Activation of the Nrf2-ARE Pathway by dmPGA1.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of dmPGA1's cytoprotective effects, primarily focusing on its antiviral properties.

Cell Culture and Virus Strains

-

Cell Lines:

-

Vero (African Green Monkey Kidney) Cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml).

-

Human Foreskin Fibroblasts (HFF): Cultured in the same medium as Vero cells.

-

VB T-cell Line (Human T-lymphoblastoid): Grown in RPMI 1640 medium supplemented with 10% FBS, L-glutamine (2 mM), penicillin, and streptomycin.

-

Human Macrophages: Isolated from peripheral blood monocytes and cultured in RPMI 1640 with 15% human AB serum.

-

-

Virus Strains:

-

Herpes Simplex Virus Type 1 (HSV-1): Strains MacIntyre, F, and KOS.

-

Herpes Simplex Virus Type 2 (HSV-2): Strains G and 186.

-

Human Immunodeficiency Virus Type 1 (HIV-1): Strain SF33.

-

Preparation of this compound

-

dmPGA1 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Further dilutions are made in the appropriate cell culture medium to achieve the final desired concentrations for treatment.

-

A vehicle control (medium with the same final concentration of DMSO) must be run in parallel in all experiments.

Antiviral Assay for Herpes Simplex Virus (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

-

Cell Seeding: Plate Vero or HFF cells in 6-well plates and grow to confluence.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with approximately 100 plaque-forming units (PFU) of HSV-1 or HSV-2 per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

dmPGA1 Treatment: After adsorption, remove the viral inoculum. Overlay the cells with a medium containing 0.5% methylcellulose (B11928114) and serial dilutions of dmPGA1 (or vehicle control).

-

Incubation: Incubate the plates for 2-3 days at 37°C in a humidified 5% CO2 incubator to allow for plaque formation.

-

Plaque Visualization and Counting:

-

Aspirate the methylcellulose overlay.

-

Fix the cells with methanol (B129727) for 5 minutes.

-

Stain the cells with a 0.5% crystal violet solution for 10 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis: The 50% inhibitory concentration (ID50) is calculated as the concentration of dmPGA1 that reduces the number of plaques by 50% compared to the vehicle-treated control.

Caption: Experimental Workflow for the Plaque Reduction Assay.

Antiviral Assay for Human Immunodeficiency Virus (p24 Antigen Assay)

This assay measures the level of the HIV-1 core protein p24 in the cell culture supernatant, which is a marker of viral replication.

-

Acute Infection Model (VB T-cells):

-

Infect VB T-cells with HIV-1 at a specified multiplicity of infection.

-

After infection, wash the cells to remove free virus and resuspend them in fresh medium.

-

Aliquot the cells into culture plates and add serial dilutions of dmPGA1 or vehicle control.

-

Incubate for 7-10 days.

-

-

Chronic Infection Model (Macrophages):

-

Use macrophages that are already chronically infected with HIV-1.

-

Replace the medium with fresh medium containing serial dilutions of dmPGA1 or vehicle control.

-

Incubate for the desired period.

-

-

Sample Collection: Periodically collect aliquots of the cell culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The ID50 is determined as the concentration of dmPGA1 that reduces the production of p24 antigen by 50% compared to the vehicle-treated control.

Conclusion

This compound exhibits significant cytoprotective effects, primarily through the dual activation of the Heat Shock Response via HSF1 and the antioxidant defense system via Nrf2. These pathways lead to the upregulation of crucial protective proteins like HSP70 and Heme Oxygenase-1, respectively. Quantitative data robustly demonstrates its potent antiviral activity against both DNA and RNA viruses at concentrations that are non-toxic to the host cells. The detailed protocols provided herein offer a framework for the continued investigation of dmPGA1 and related cyclopentenone prostaglandins as potential therapeutic agents for diseases involving cellular stress, oxidative damage, and viral infections. The elucidation of these molecular pathways provides a solid foundation for the rational design and development of novel cytoprotective drugs.

References

- 1. Regulation of prostaglandin A1-induced heat shock protein expression in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Multifaceted Role of HSF1 in Pathophysiology: Focus on Its Interplay with TG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT1 mediates multiple phosphorylation events that functionally promote HSF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of heme oxygenase-1 and heat shock protein 70 in rat hepatocytes: the role of calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial agents and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Role of 16,16-Dimethyl Prostaglandin A1 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923), a class of lipid compounds, are known to be involved in a myriad of physiological and pathological processes, including inflammation and cancer. Among them, cyclopentenone prostaglandins (cyPGs), characterized by an α,β-unsaturated ketone in the cyclopentane (B165970) ring, have garnered significant interest for their potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide focuses on a specific synthetic analog, 16,16-Dimethyl prostaglandin (B15479496) A1 (dmPGA1), and its role in inducing cancer cell apoptosis. While direct and extensive research on dmPGA1 is limited, this document synthesizes the available data and extrapolates the likely mechanisms of action based on studies of closely related A-series prostaglandins.

Anti-Proliferative and Apoptotic Effects of 16,16-Dimethyl Prostaglandin A1

This compound has been shown to inhibit DNA synthesis in cancer cells, suggesting a potent anti-proliferative effect.[1] This is further supported by evidence that dmPGA1 can arrest the cell cycle at the G1/S phase interface.[2] While the primary effect observed is cytostatic, the induction of apoptosis is a known mechanism of action for cyclopentenone prostaglandins, often occurring at higher concentrations or after prolonged exposure.

Quantitative Data

Direct quantitative data on apoptosis induction by this compound is not extensively available in the public domain. However, data on the inhibition of viral replication, which can be indicative of effects on host cell proliferation, is available.

| Compound | Cell Line | Assay | IC50 | Reference |

| 16,16-Dimethyl PGA1 | Vero Cells (HSV-1) | Viral Replication Inhibition | 3.8 - 5.6 µg/ml | Hughes-Fulford et al., 1992[3] |

| 16,16-Dimethyl PGA1 | Human Foreskin Fibroblasts (HSV-1) | Viral Replication Inhibition | 4.6 - 7.3 µg/ml | Hughes-Fulford et al., 1992[3] |

| 16,16-Dimethyl PGA1 | Vero Cells (HSV-2) | Viral Replication Inhibition | 3.8 - 4.5 µg/ml | Hughes-Fulford et al., 1992[3] |

| 16,16-Dimethyl PGA1 | Human Foreskin Fibroblasts (HSV-2) | Viral Replication Inhibition | 5.7 µg/ml | Hughes-Fulford et al., 1992[3] |

| 16,16-Dimethyl PGA1 | VB T-cells (HIV-1) | Viral Replication Inhibition | 2.5 µg/ml | Hughes-Fulford et al., 1992[3] |

| 16,16-Dimethyl PGA1 | Macrophages (chronic HIV-1) | Viral Replication Inhibition | 5.2 µg/ml | Hughes-Fulford et al., 1992[3] |

Signaling Pathways in Prostaglandin-Induced Apoptosis

The pro-apoptotic activity of cyclopentenone prostaglandins is multifaceted, involving the modulation of several key signaling pathways. Based on studies of PGA1 and PGA2, the following pathways are likely to be central to the action of this compound.

Intrinsic Apoptotic Pathway